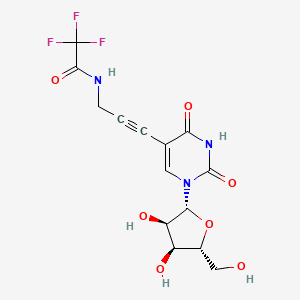

5-(3-Trifluoroacetamidopropyn-1-yl)-uridine

Description

Properties

IUPAC Name |

N-[3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFPGTPDBOIBGX-TURQNECASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Trifluoroacetamidopropyn 1 Yl Uridine

Precursor Synthesis and Functional Group Incorporation

The alkynyl side chain, N-(prop-2-yn-1-yl)-2,2,2-trifluoroacetamide, also known as trifluoroacetamidopropargylamine, is typically synthesized from commercially available propargylamine. The reaction involves the acylation of the primary amine with a trifluoroacetylating agent. A common and efficient method is the use of trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

The reaction proceeds by nucleophilic attack of the propargylamine's amino group on one of the carbonyl carbons of trifluoroacetic anhydride. A base is used to scavenge the trifluoroacetic acid byproduct generated during the reaction. The trifluoroacetyl group serves as a stable amide protecting group for the amine functionality, which is often a requirement for subsequent coupling reactions.

Table 1: Representative Synthesis of Trifluoroacetamidopropargylamine

| Step | Reagents & Conditions | Purpose |

| 1 | Propargylamine, Trifluoroacetic anhydride (TFAA), Triethylamine (TEA) | Acylation of the primary amine |

| 2 | Dichloromethane (DCM) | Reaction solvent |

| 3 | 0 °C to room temperature | Control of reaction exothermicity |

| 4 | Aqueous workup and extraction | Purification of the product |

To enable the coupling with the alkynyl side chain, the uridine (B1682114) nucleobase must be functionalized at the C5 position. researchgate.netrsc.org The most common strategy is the introduction of a halogen, typically iodine, at this position. The synthesis of 5-iodouridine (B31010) is a well-established procedure, often achieved by treating uridine with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent. nih.gov This electrophilic aromatic substitution reaction is highly regioselective for the C5 position of the uracil (B121893) ring due to its electronic properties. nih.gov

The resulting 5-iodouridine is the direct precursor for the subsequent cross-coupling reaction. The carbon-iodine bond is sufficiently reactive to participate in palladium-catalyzed transformations.

Coupling Strategies for Conjugation to Uridine Scaffold

The core of the synthesis is the formation of the C-C bond between the C5 position of uridine and the terminal carbon of the trifluoroacetamidopropargylamine alkyne.

The Sonogashira cross-coupling reaction is the most powerful and widely used method for this transformation. nih.govmdpi.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. mdpi.comrsc.org In this specific synthesis, 5-iodouridine is coupled with N-(prop-2-yn-1-yl)-2,2,2-trifluoroacetamide.

The catalytic cycle is understood to involve the oxidative addition of the 5-iodouridine to the Pd(0) catalyst, followed by the formation of a copper(I) acetylide from the terminal alkyne. A transmetalation step transfers the alkynyl group from copper to palladium, and subsequent reductive elimination yields the desired 5-alkynyluridine product and regenerates the Pd(0) catalyst. mdpi.com

The success and yield of the Sonogashira coupling are highly dependent on the optimization of several reaction parameters. nih.gov Key factors include the choice of palladium catalyst, copper source, base, and solvent.

Palladium Catalyst: Various palladium sources can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] being common choices. mdpi.comrsc.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. nih.govrsc.org Copper-free Sonogashira protocols exist but are less common for nucleoside modifications. mdpi.com

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction. rsc.org

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the nucleoside and other reagents. rsc.orgnih.gov

Optimized conditions often involve running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne and degradation of the catalyst. Yields for Sonogashira couplings on halogenated nucleosides can be good to excellent, often ranging from 70% to over 90%, depending on the specific substrates and conditions. rsc.org

Table 2: Typical Sonogashira Reaction Conditions for 5-Alkynylation of Uridine

| Parameter | Condition | Role in Reaction |

| Aryl Halide | 5-Iodouridine | Electrophilic partner |

| Alkyne | Trifluoroacetamidopropargylamine | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation |

| Cu(I) Salt | Copper(I) Iodide (CuI) | Co-catalyst, facilitates alkyne activation |

| Base | Triethylamine (Et₃N) or DIPEA | Activates alkyne, scavenges acid byproduct |

| Solvent | DMF or THF | Dissolves reactants |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions and catalyst degradation |

Protecting Group Chemistry in Nucleoside Synthesis

To prevent unwanted side reactions at the hydroxyl groups of the ribose sugar moiety during the synthesis, protecting groups are often employed. umich.edunih.gov For nucleoside chemistry, the 2', 3', and 5' hydroxyls can be reactive under various conditions.

Common protecting groups for the ribose hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or acetals (e.g., an isopropylidene group forming an acetonide between the 2' and 3' hydroxyls). chemrxiv.orgnih.gov These groups are typically installed before the functionalization and coupling steps and are removed at the end of the synthesis under specific deprotection conditions (e.g., fluoride (B91410) ions for silyl ethers, or mild acid for acetals). nih.govwikipedia.org

The primary route for the synthesis of 5-(3-Trifluoroacetamidopropyn-1-yl)-uridine involves a multi-step process that begins with the protection of the reactive hydroxyl groups of the uridine's ribose sugar. This is followed by the introduction of the trifluoroacetamidopropynyl group at the C5 position of the uracil base via a palladium-catalyzed cross-coupling reaction, and concludes with the removal of the protecting groups.

A common strategy commences with the protection of the 2' and 3'-hydroxyl groups of uridine as an acetonide, forming 2',3'-O-isopropylideneuridine. This step is crucial to prevent side reactions during the subsequent modification of the uracil ring. The protected uridine then undergoes iodination at the C5 position to yield 5-iodo-2',3'-O-isopropylideneuridine, a key intermediate for the subsequent coupling reaction.

The core of the synthesis is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is employed to couple the 5-iodo-2',3'-O-isopropylideneuridine with N-propargyltrifluoroacetamide. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst, like copper(I) iodide, and a base, commonly triethylamine, in an appropriate organic solvent such as tetrahydrofuran (THF).

Following the successful coupling, the final step involves the deprotection of the 2',3'-O-isopropylidene group to afford the target compound, this compound. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent.

Purification and Characterization Techniques in Synthetic Chemistry

The successful synthesis of this compound is critically dependent on rigorous purification and comprehensive characterization to ensure the identity and purity of the final product.

Purification:

Following the synthesis, the crude product is typically subjected to purification by silica (B1680970) gel column chromatography. nih.govmdpi.com This technique separates the desired compound from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to the silica gel stationary phase. The choice of eluent, often a mixture of polar and non-polar organic solvents, is optimized to achieve efficient separation. For nucleoside derivatives, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane are commonly employed. mdpi.com

Characterization:

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. ipb.pt For this compound, ¹H NMR spectroscopy would be used to confirm the presence of the protons of the uridine base, the ribose sugar, and the newly introduced trifluoroacetamidopropynyl group. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the molecule. Similarly, ¹³C NMR spectroscopy would be used to identify all the carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. This technique provides a highly accurate molecular weight, offering strong evidence for the successful synthesis of the target molecule.

Below is an interactive table summarizing the key steps and techniques involved in the synthesis and characterization of this compound.

| Step | Reaction/Technique | Key Reagents/Conditions | Purpose |

| 1 | Protection | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | To protect the 2',3'-hydroxyl groups of uridine as an isopropylidene acetal. |

| 2 | Iodination | Iodine, Nitric acid | To introduce an iodine atom at the C5 position of the protected uridine. |

| 3 | Sonogashira Coupling | N-propargyltrifluoroacetamide, Pd(PPh₃)₄, CuI, Et₃N, THF | To couple the trifluoroacetamidopropynyl group to the C5 position of the uracil ring. |

| 4 | Deprotection | Trifluoroacetic acid (TFA) | To remove the isopropylidene protecting group from the ribose sugar. |

| 5 | Purification | Silica Gel Column Chromatography | To isolate the pure target compound from the reaction mixture. nih.gov |

| 6 | Characterization | ¹H NMR, ¹³C NMR, HRMS | To confirm the structure, purity, and elemental composition of the final product. |

Integration of 5 3 Trifluoroacetamidopropyn 1 Yl Uridine into Nucleic Acids

Enzymatic Incorporation Mechanisms

The enzymatic incorporation of modified nucleosides is a cornerstone of modern molecular biology, enabling the synthesis of functionally enhanced nucleic acids. The acceptance of 5-(3-Trifluoroacetamidopropyn-1-yl)-uridine triphosphate as a substrate by nucleic acid polymerases is critical for its use in various in vitro and in vivo applications.

Substrate Recognition by Polymerases and Transcriptases

The ability of DNA and RNA polymerases to incorporate modified nucleotides is largely dependent on the nature and size of the modification at the C5 position of pyrimidines. Generally, polymerases exhibit a notable tolerance for a variety of substituents at this position, as it protrudes into the major groove of the DNA double helix and does not directly interfere with Watson-Crick base pairing.

Studies on a range of 5-alkynyl-substituted uridine (B1682114) triphosphates have demonstrated that enzymes such as T7 RNA polymerase, as well as various DNA polymerases, can efficiently incorporate these analogs. The propargyl linker in this compound triphosphate extends from the pyrimidine (B1678525) ring, and the terminal trifluoroacetamide (B147638) group, while somewhat bulky, is generally accommodated within the active site of many polymerases. The recognition process involves the polymerase positioning the incoming modified triphosphate for catalysis, driven by the formation of a Watson-Crick base pair with the template adenine. The enzyme's active site must be able to sterically accommodate the propargyl and trifluoroacetamide moieties during this process. Research on similar 5-substituted pyrimidines suggests that while the presence of such modifications can sometimes slightly decrease the efficiency of incorporation compared to natural uridine triphosphate (UTP), they are generally well-tolerated substrates. nih.gov

Competitive Incorporation with Natural Nucleosides

In a cellular or in vitro environment containing a mixture of natural and modified nucleoside triphosphates, the efficiency of incorporation of the modified analog is a critical factor. Competitive incorporation assays are often employed to determine the relative substrate fidelity of a polymerase for a modified nucleotide versus its natural counterpart.

For 5-alkynyl-substituted uridine triphosphates, the kinetic parameters of incorporation (Km and Vmax) are influenced by the specific polymerase and the nature of the substituent. It is generally observed that as the size of the C5-substituent increases, the binding affinity (Km) may decrease, and the maximal rate of incorporation (Vmax) may be reduced. Consequently, in the presence of equimolar concentrations of UTP and this compound triphosphate, the natural nucleotide is often preferentially incorporated. However, by adjusting the relative concentrations of the modified and natural triphosphates in the reaction mixture, a desired level of incorporation of the modified uridine can be achieved. For many polymerases, a higher concentration of the modified triphosphate relative to UTP is sufficient to drive its efficient incorporation into the growing nucleic acid chain.

| Parameter | Description | Expected Trend with this compound triphosphate |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the polymerase for the substrate. | Likely to be higher (lower affinity) compared to natural UTP due to the steric bulk of the modification. |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Likely to be lower compared to natural UTP, as the modification may slow down the catalytic step. |

| Incorporation Efficiency (Vmax/Km) | A measure of the overall catalytic efficiency of the enzyme for a given substrate. | Expected to be lower than that for natural UTP. |

Solid-Phase Oligonucleotide Synthesis with Modified Uridine Phosphoramidites

Solid-phase synthesis is the method of choice for the chemical preparation of oligonucleotides with defined sequences. The incorporation of modified nucleosides like this compound is achieved through the use of corresponding phosphoramidite (B1245037) building blocks. nih.gov

Preparation of Phosphoramidite Derivatives

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the parent nucleoside. A general synthetic route involves:

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of this compound is typically protected with a dimethoxytrityl (DMT) group. This acid-labile group is essential for monitoring coupling efficiency during automated synthesis and for purification.

Protection of the 2'-hydroxyl group (for RNA synthesis): For the synthesis of RNA oligonucleotides, the 2'-hydroxyl group must be protected to prevent side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).

Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. This introduces the phosphoramidite moiety, which is the reactive group for oligonucleotide chain elongation.

The resulting phosphoramidite is then purified and prepared for use in an automated DNA/RNA synthesizer.

Automated Oligonucleotide Synthesis Protocols

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence follows the standard cycle of solid-phase synthesis. biotage.co.jp The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). invitek.com

The synthesis cycle consists of four main steps:

Deblocking: The acid-labile 5'-DMT group of the support-bound nucleoside is removed with an acid, such as trichloroacetic acid, to expose the 5'-hydroxyl group for the next coupling reaction. twistbioscience.com

Coupling: The this compound phosphoramidite is activated with a catalyst, such as tetrazole or a derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. twistbioscience.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. invitek.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution. twistbioscience.com

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

| Step | Reagents | Purpose |

| Deblocking | Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) | Removal of the 5'-DMT protecting group. |

| Coupling | Modified phosphoramidite, activator (e.g., tetrazole) | Formation of the internucleotide phosphite triester linkage. |

| Capping | Acetic anhydride (B1165640), N-methylimidazole | Acetylation of unreacted 5'-hydroxyl groups. |

| Oxidation | Iodine, water, pyridine/tetrahydrofuran (B95107) | Oxidation of the phosphite triester to a stable phosphate triester. |

Post-Synthetic Deprotection and Purification of Modified Oligonucleotides

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The deprotection strategy must be carefully chosen to ensure the integrity of the 5-(3-Trifluoroacetamidopropyn-1-yl) modification.

The standard deprotection procedure involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). glenresearch.com These conditions effectively remove the cyanoethyl phosphate protecting groups and the protecting groups on the exocyclic amines of the standard nucleobases. The trifluoroacetamide group is generally stable to these basic conditions. However, prolonged exposure to strong bases or elevated temperatures should be avoided to prevent potential side reactions.

If 2'-hydroxyl protecting groups were used for RNA synthesis, an additional deprotection step is required. This is typically achieved using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.com

After deprotection, the crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include:

Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique separates the desired full-length oligonucleotide from shorter failure sequences, particularly if the synthesis was performed with the final 5'-DMT group intact ("DMT-on").

Ion-exchange high-performance liquid chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.

Polyacrylamide gel electrophoresis (PAGE): This is a high-resolution method for purifying longer oligonucleotides.

The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the intended application.

Considerations for Nucleic Acid Integrity Post-Incorporation

The incorporation of modified nucleotides, such as this compound, into nucleic acid strands necessitates a thorough evaluation of the integrity and stability of the resulting duplex. While direct experimental data for this specific compound is limited, a comprehensive understanding can be extrapolated from studies on analogous C5-alkynyl pyrimidine derivatives. The primary considerations revolve around thermal stability, structural conformation, and enzymatic tolerance of the modified nucleic acids.

The introduction of a propynyl (B12738560) group at the C5 position of pyrimidines has been consistently shown to enhance the thermal stability of both DNA and RNA duplexes. This stabilizing effect is attributed to increased base stacking interactions and favorable hydrophobic interactions within the major groove of the helix. Research on oligonucleotides containing 5-propynyluridine has demonstrated a significant increase in the melting temperature (Tm) of duplexes. For instance, the substitution of thymidine (B127349) with 5-propynyl-deoxyuridine can increase the Tm by approximately 1.7°C per modification. This enhanced stability is a key factor in maintaining the integrity of the nucleic acid duplex.

The integrity of modified nucleic acids is also contingent on their interaction with cellular machinery, particularly enzymes that process DNA and RNA. Studies on oligonucleotides with C5-propynyl modifications have shown that they can be compatible with certain enzymatic activities. For example, DNA strands containing 5-propynyl pyrimidines in a DNA/RNA hybrid can still be substrates for RNase H, an enzyme crucial for the mechanism of action of some antisense oligonucleotides. This suggests that the modification does not completely obstruct enzymatic recognition and function. However, the presence of the terminal trifluoroacetamido group could introduce new interactions that may alter the binding and catalytic efficiency of various polymerases, nucleases, and other DNA/RNA binding proteins.

Table 1: Impact of C5-Propynyl Pyrimidine Modifications on Duplex Melting Temperature (Tm)

| Modification | Change in Tm per modification (°C) | Nucleic Acid Duplex |

| 5-Propynyl-deoxycytidine | +2.8 | DNA:RNA |

| 5-Propynyl-deoxyuridine | +1.7 | DNA:RNA |

| 5-Propynyl-uridine | +4.25 | DNA:RNA |

Applications in Bioorthogonal Chemical Labeling and Imaging

Design Principles for Bioorthogonal Probes

Bioorthogonal probes are designed with two key components: a bio-inert chemical reporter and a biologically active moiety. The design of 5-(3-Trifluoroacetamidopropyn-1-yl)-uridine exemplifies these principles.

The Chemical Handle: The terminal alkyne group on the propargyl linker at the 5-position of the uracil (B121893) base is the bioorthogonal chemical handle. Alkynes and their complementary reaction partners, azides, are largely absent from natural biological systems. This inertness ensures that the probe does not engage in unwanted side reactions with endogenous molecules, providing high specificity for the intended labeling reaction. glenresearch.comekb.eg

The Biological Targeting Moiety: The uridine (B1682114) component acts as the targeting moiety. Cells recognize it as a natural nucleoside, allowing it to be taken up and processed by the cell's metabolic machinery. nih.gov This facilitates its incorporation into newly synthesized nucleic acids, effectively delivering the alkyne handle to a specific class of biomolecules. The modification at the 5-position of the pyrimidine (B1678525) ring is sterically accessible within the major groove of the DNA double helix, making the alkyne handle available for subsequent chemical reactions. glenresearch.comresearchgate.net

The trifluoroacetamido group on the propargyl side chain may serve to modulate the compound's properties, such as its solubility or interaction with metabolic enzymes, although its primary function is often as a protecting group for the amine during synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The most prominent application of this alkyne-modified uridine is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide (B81097). nih.govwikipedia.org In this context, the alkyne on the uridine analog reacts with a probe molecule (such as a fluorophore, affinity tag, or contrast agent) that has been functionalized with an azide group. researchgate.net

A significant challenge for performing CuAAC in biological systems is the cytotoxicity of free copper ions, which can generate reactive oxygen species and lead to DNA damage. glenresearch.comnih.gov To overcome this, specialized ligand systems are employed to stabilize the catalytically active Cu(I) oxidation state, reduce its toxicity, and accelerate the reaction. nih.gov These ligands chelate the copper ion, preventing unwanted side reactions while still allowing it to participate in the catalytic cycle. nih.govnih.gov

Several classes of ligands have been developed for this purpose, with nitrogen-based tripodal ligands being particularly effective.

| Ligand | Full Name | Key Features |

| TBTA | Tris(benzyltriazolylmethyl)amine | Highly effective at accelerating the reaction and protecting Cu(I) from oxidation. Limited by poor water solubility. glenresearch.comnih.gov |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | A water-soluble analog of TBTA, making it well-suited for biological applications in aqueous buffers. jenabioscience.com |

| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | A highly water-soluble ligand that provides a good balance between reaction acceleration and Cu(I) stabilization. nih.govjenabioscience.com |

The CuAAC reaction is characterized by its exceptional reaction kinetics and high efficiency. ekb.eg The use of a Cu(I) catalyst provides a rate acceleration of up to 10⁷-fold compared to the uncatalyzed thermal reaction. nih.gov This allows the reaction to proceed rapidly to completion at room temperature and with low concentrations of reactants.

The reaction is highly tolerant of a wide range of functional groups and is particularly effective in aqueous media, which is a critical requirement for biological applications. rsc.orgnih.gov The formation of the 1,4-disubstituted triazole product is highly specific and proceeds with nearly 100% atom economy, generating no toxic byproducts. wur.nl This combination of speed, specificity, and biocompatibility makes CuAAC an ideal method for conjugating probes to the alkyne handle of this compound after its incorporation into biomolecules.

The successful application of CuAAC in living cells depends on minimizing copper-induced toxicity. The development of the stabilizing ligands discussed above has been a crucial advance, enabling biomolecular labeling in fixed cells and even in live cells, though the latter remains challenging. nih.govscilit.com By using ligands like THPTA or BTTAA, the required copper concentration can be reduced, and the damaging effects of the catalyst are largely mitigated. jenabioscience.comresearchgate.net

Once this compound is metabolically incorporated into cellular DNA or RNA, the alkyne handle is exposed and available for reaction. researchgate.net The subsequent CuAAC reaction with an azide-functionalized probe can then be performed under biocompatible conditions, allowing for the specific labeling and imaging of newly synthesized nucleic acids within the complex cellular milieu.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Potential

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a metal catalyst. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This strain is released upon cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.

The terminal alkyne present in this compound is not strained and therefore does not directly participate in SPAAC as the energetic component. Its primary role is as a reaction partner in CuAAC. However, it could potentially be used in SPAAC-based strategies in two ways:

An azide-functionalized version of the nucleoside could be synthesized to react with a probe containing a strained cyclooctyne.

The alkyne-functionalized nucleoside, once incorporated into DNA or RNA, could react with a probe that contains both an azide and a strained alkyne, although such applications are less common.

Therefore, while the compound is optimized for CuAAC, its alkyne handle is not suited for initiating a catalyst-free SPAAC reaction.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires Copper(I) | Catalyst-free magtech.com.cn |

| Alkyne Type | Terminal Alkyne (e.g., on the uridine analog) | Strained Cyclic Alkyne (e.g., cyclooctyne) magtech.com.cn |

| Reaction Rate | Very fast (10⁷-fold acceleration over thermal) nih.gov | Fast, dependent on the degree of ring strain nih.gov |

| Biocompatibility | Copper can be toxic; requires stabilizing ligands glenresearch.comnih.gov | Generally considered more biocompatible due to the absence of a metal catalyst |

| Primary Use with this Compound | The intended and primary reaction pathway. | Not a direct reaction partner; requires a different probe design. |

Metabolic Labeling of RNA and DNA Synthesis

A primary application of this compound is the metabolic labeling of nascent nucleic acids. nih.gov This process leverages the cell's own enzymatic machinery to incorporate the modified nucleoside into newly synthesized RNA and DNA.

The workflow is as follows:

Administration and Uptake: The nucleoside analog is introduced to cells in culture. It is transported into the cell, often via nucleoside transporters.

Phosphorylation: Once inside the cell, cellular kinases recognize the analog and convert it into its triphosphate form, this compound triphosphate.

Incorporation into RNA: During transcription, RNA polymerases incorporate the modified triphosphate into growing RNA chains, using it as a substitute for the natural uridine triphosphate (UTP). biorxiv.org

Incorporation into DNA: The corresponding deoxyribonucleoside, if formed in the cell, can be incorporated into DNA during replication by DNA polymerases as a substitute for deoxythymidine triphosphate (dTTP).

Bioorthogonal Labeling: After a set period, the cells contain a population of newly synthesized nucleic acids that are "tagged" with alkyne groups. These cells can then be fixed, and the incorporated alkynes can be detected by performing a CuAAC reaction with an azide-bearing reporter molecule, such as a fluorescent dye for imaging or biotin (B1667282) for affinity purification and subsequent analysis. mdpi.com

This metabolic labeling strategy provides a powerful method for tracking the synthesis, transport, and turnover of RNA and DNA in a spatio-temporal manner. biorxiv.org

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available research data detailing its use in the specific applications requested in the provided outline. Searches for its application in monitoring RNA transcription, tracking DNA replication and repair, pulse-chase labeling strategies, or its conjugation to various reporter molecules did not yield any relevant results.

The specified compound is a highly specific uridine analog. While related compounds, such as 5-ethynyl uridine (EU), are commonly used in these bioorthogonal labeling and imaging techniques, the explicit instructions to focus solely on "this compound" and not introduce information outside the specified scope prevent the inclusion of data from these other molecules.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline for this particular compound. The absence of published research in the public domain concerning "this compound" means that the content for the requested sections and subsections cannot be created without violating the core requirements of scientific accuracy and strict adherence to the subject matter.

Quantitative Assessment of Labeling Efficiency for this compound in Bioorthogonal Applications Remains Undocumented in Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a notable absence of specific data regarding the quantitative assessment of labeling efficiency for the chemical compound this compound. While related uridine analogs are utilized in bioorthogonal labeling and imaging, detailed research findings and data tables quantifying the labeling performance of this specific molecule are not presently available.

Bioorthogonal chemistry is a field that relies on chemical reactions that can occur within living systems without interfering with native biochemical processes. Uridine analogs are often employed in these techniques to probe the synthesis and dynamics of RNA. The efficiency of these labeling processes is a critical parameter, as it directly impacts the sensitivity and accuracy of subsequent imaging and analysis.

The scientific community awaits research that specifically investigates the quantitative aspects of this compound in bioorthogonal applications. Such studies would be invaluable for researchers considering its use and would contribute to the broader understanding of how structural modifications to nucleoside analogs affect their performance as bioorthogonal reporters.

Investigation of Molecular Interactions and Mechanisms

Interaction with Nucleic Acid Processing Enzymes

There is currently no available research detailing the interaction of 5-(3-Trifluoroacetamidopropyn-1-yl)-uridine with nucleic acid processing enzymes.

Uridine (B1682114) Kinases and Phosphorylases

No studies were found that investigate whether this compound acts as a substrate or inhibitor for uridine kinases or uridine phosphorylases. Consequently, its metabolic fate concerning phosphorylation or phosphorolysis remains uncharacterized.

RNA Polymerases and Reverse Transcriptases

There is no available data on the incorporation of this compound triphosphate into RNA by RNA polymerases or into DNA by reverse transcriptases. It is unknown if this modified nucleoside can be utilized as a substrate by these enzymes.

Pseudouridine (B1679824) Synthases and Other Modifying Enzymes

No information is available regarding the interaction of this compound with pseudouridine synthases or any other RNA or DNA modifying enzymes.

Influence on Nucleic Acid Structure and Stability

The impact of incorporating this compound into oligonucleotides on the structure and stability of nucleic acids has not been reported in the scientific literature.

Impact on Duplex Hybridization and Melting Temperatures

No experimental data exists on how the presence of this compound within a DNA or RNA strand affects the hybridization with a complementary strand. Consequently, there are no available measurements of its effect on the melting temperature (Tm) of nucleic acid duplexes.

Data Table: Melting Temperature (Tm) Analysis

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) |

| Data Not Available | This compound | N/A | N/A |

Alterations in Higher-Order RNA and DNA Structures

There is no research available on the influence of this compound on the formation or stability of higher-order nucleic acid structures such as G-quadruplexes, i-motifs, or complex RNA folds.

Role as a Tool in In Vitro Selection and Combinatorial Chemistry

The structure of this compound, particularly its deoxyribose triphosphate form, is well-suited for enzymatic incorporation into DNA or RNA strands. The trifluoroacetyl group serves as a protecting group for an amine, which can be later deprotected to introduce a reactive primary amine into the nucleic acid. This functionality is pivotal for its use in generating diverse libraries of molecules for selection experiments. The alkynyl linker also provides rigidity and a specific spatial presentation of the functional group. nih.gov

Generation of Functionalized Oligonucleotide Libraries

The generation of functionalized oligonucleotide libraries is a cornerstone of in vitro selection and combinatorial chemistry. 5-(3-Trifluoroacetamidopropyn-1-yl)-2'-deoxyuridine triphosphate can be used as a substitute for its natural counterpart, dTTP, in enzymatic amplification methods like the Polymerase Chain Reaction (PCR). nih.govresearchgate.net DNA polymerases can recognize and incorporate this modified nucleotide into a growing DNA strand. nih.gov This process results in a library of DNA molecules where specific uridine residues are replaced with this modified analogue.

The trifluoroacetamido group is stable during the amplification process. Post-synthesis, this protecting group can be cleaved under specific conditions to expose a primary amine (resulting in 5-(3-aminopropynyl)-uridine). This amine can then be coupled with a wide array of molecules, such as fluorescent dyes, biotin (B1667282), or other chemical moieties, to create a highly diverse, or functionalized, library of oligonucleotides. This ability to introduce novel chemical functionalities into a nucleic acid library significantly expands the potential chemical and structural diversity available for selection experiments. nih.gov

Table 1: Process of Generating Functionalized Oligonucleotide Libraries

| Step | Description | Key Reagent/Technique |

|---|---|---|

| 1. Library Design | A starting DNA sequence containing random regions is designed. | Oligonucleotide Synthesis |

| 2. Enzymatic Incorporation | The library is amplified via PCR using a mixture of natural dNTPs and 5-(3-Trifluoroacetamidopropyn-1-yl)-dUTP. | PCR, DNA Polymerase |

| 3. Deprotection | The trifluoroacetyl protecting group is removed from the incorporated uridine analogues to expose the primary amine. | Chemical treatment (e.g., ammonia) |

| 4. Functionalization | The reactive amine is coupled with various chemical moieties to create a diverse library. | NHS-ester chemistry or other crosslinking methods |

Screening for Catalytic Nucleic Acids (Ribozymes, Deoxyribozymes)

Beyond simple binding, nucleic acids can also possess catalytic activity. These catalytic nucleic acids are known as ribozymes (if made of RNA) or deoxyribozymes (if made of DNA). In vitro selection is a powerful method for discovering novel ribozymes and deoxyribozymes from large pools of random sequences.

The chemical functionalities present in the standard four nucleotides are limited, which in turn limits the range of chemical reactions that can be catalyzed by nucleic acids. By incorporating modified nucleotides like this compound into the initial library, the catalytic potential of the resulting nucleic acids can be greatly expanded. The aminopropynyl group, for instance, can act as a general base or acid in catalysis, a role often played by amino acid side chains in protein enzymes.

The selection process for catalytic nucleic acids involves challenging the library to perform a specific chemical reaction. For example, a library might be screened for its ability to cleave a specific chemical bond. Only those sequences that successfully catalyze the reaction are isolated and amplified for subsequent rounds of selection. This methodology has been used to evolve deoxyribozymes that are dependent on specific metal ions for their function, with the modified nucleotides playing a key role in coordinating the metal ion and facilitating catalysis.

Elucidation of Biological Pathways Utilizing Uridine Metabolism

Uridine is a central molecule in cellular metabolism, playing critical roles in the synthesis of RNA, glycogen, and phospholipids. nih.gov Modified uridine analogues, such as this compound, can be used as chemical probes to investigate these complex metabolic pathways. Because modified nucleosides often cannot be recycled by cellular salvage pathways, they can be used to trace metabolic flux and RNA turnover. nih.gov

When introduced to cells, this modified uridine can be taken up and processed by the pyrimidine (B1678525) nucleotide salvage pathway. princeton.edufigshare.com This pathway involves the phosphorylation of the nucleoside to its corresponding nucleotide forms (mono-, di-, and triphosphate) by kinases such as uridine-cytidine kinase (UCK). Once converted to its triphosphate form, this compound triphosphate can be incorporated into cellular RNA by RNA polymerases.

The presence of the unique propynyl (B12738560) group with its trifluoroacetamido moiety acts as a tag that allows for the tracking and identification of the RNA molecules that have incorporated it. For example, the alkyne group can be used in "click chemistry" reactions to attach fluorescent probes or affinity tags. This enables researchers to:

Visualize the localization of newly synthesized RNA within the cell.

Measure the rate of RNA synthesis and degradation under different cellular conditions. princeton.edu

Isolate and identify specific classes of RNA that are actively being transcribed.

Identify proteins and other molecules that interact with these newly synthesized, modified RNAs.

By tracing the metabolic fate of this compound, from cellular uptake and phosphorylation to its incorporation into RNA and subsequent interactions, researchers can gain valuable insights into the dynamics of uridine metabolism and its impact on various biological processes. nih.govprinceton.edu This approach provides a powerful tool to study how these pathways are regulated and how they are altered in disease states. nih.govresearchgate.net

Table 2: Investigating Uridine Metabolism with this compound

| Metabolic Process | Research Application | Detection Method |

|---|---|---|

| Cellular Uptake | Study nucleoside transporter activity. | Radiolabeling or mass spectrometry. |

| Salvage Pathway | Investigate the kinetics of uridine kinases. | In vitro enzyme assays; cellular metabolite analysis. |

| RNA Synthesis | Measure rates of transcription and RNA turnover. | Pulse-chase labeling followed by click chemistry with a fluorescent probe. |

| RNA Localization | Visualize the subcellular location of newly made RNA. | Fluorescence microscopy after click chemistry tagging. |

| RNA-Protein Interactions | Identify proteins that bind to newly transcribed RNA. | Affinity purification of tagged RNA followed by mass spectrometry. |

Advanced Research Methodologies and Future Directions

Development of Multifunctional Chemical Probes Incorporating 5-(3-Trifluoroacetamidopropyn-1-yl)-uridine

The design of multifunctional chemical probes is a key area where this compound can be leveraged. The terminal alkyne handle is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." mdpi.comnih.gov This allows for the covalent attachment of various functional modules to the uridine (B1682114) analog after it has been incorporated into RNA.

A multifunctional probe based on this compound could be designed to include:

A reporter group: Such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification.

A photo-crosslinking agent: To capture interacting molecules upon UV irradiation.

A targeting moiety: To direct the probe to specific cells or subcellular locations.

The trifluoroacetamido group may also contribute to the probe's functionality, potentially by enhancing its stability or by serving as a unique spectroscopic marker. The modular nature of click chemistry allows for a "plug-and-play" approach to probe design, where different functional groups can be easily swapped in and out to suit the experimental needs. nih.gov

Table 1: Illustrative Components of a Multifunctional Probe Based on this compound

| Component | Example Moiety | Function |

| Core Nucleoside | This compound | Incorporation into nascent RNA |

| Reporter Tag | Azido-Cy5 | Fluorescence detection |

| Affinity Handle | Azido-Biotin | Purification of labeled RNA |

| Photo-crosslinker | Azido-Benzophenone | Covalent capture of interacting proteins |

Integration with "Omics" Technologies

The ability to specifically label newly synthesized RNA with this compound opens up exciting possibilities for its integration with high-throughput "omics" technologies.

Transcriptomic Profiling of Nascent RNA

Metabolic labeling of RNA with alkyne-modified nucleosides, such as 5-ethynyluridine (B57126) (EU), is a well-established technique for studying gene expression dynamics. thermofisher.com Similarly, this compound can be fed to cells, where it will be converted to the corresponding triphosphate and incorporated into newly transcribed RNA by cellular RNA polymerases.

Following incorporation, the alkyne-tagged RNA can be selectively captured from total cellular RNA using click chemistry to attach a biotin tag. The biotinylated RNA can then be isolated using streptavidin-coated beads and subsequently identified and quantified by next-generation sequencing. This approach, often referred to as nascent RNA-seq, provides a snapshot of the actively transcribed genome at a specific point in time, revealing dynamic changes in gene expression that are not apparent from steady-state RNA levels.

Table 2: Representative Data from a Hypothetical Nascent RNA-Seq Experiment

| Gene | Log2 Fold Change (Treatment vs. Control) | p-value | Biological Process |

| FOS | 4.5 | < 0.001 | Transcription factor, immediate early gene |

| JUN | 3.8 | < 0.001 | Transcription factor, immediate early gene |

| MYC | 2.1 | < 0.01 | Cell cycle regulation |

| GAPDH | 0.1 | > 0.05 | Glycolysis, housekeeping gene |

Proteomic Identification of Interacting Proteins

Identifying the proteins that interact with specific RNA molecules is crucial for understanding gene regulation. RNA-centric proteomic approaches can be greatly facilitated by the use of this compound. Once this modified nucleoside is incorporated into RNA, the alkyne handle can be used to attach a photo-crosslinking agent and an affinity tag.

Upon UV irradiation, the photo-crosslinking agent will form covalent bonds with proteins in close proximity to the RNA. The RNA-protein complexes can then be captured using the affinity tag. After stringent washing steps to remove non-specifically bound proteins, the cross-linked proteins can be identified by mass spectrometry. This method allows for the proteome-wide identification of RNA-binding proteins that interact with a specific population of newly synthesized transcripts.

Table 3: Hypothetical List of Proteins Identified as Interactors with Nascent RNA

| Protein | UniProt ID | Function |

| HNRNPU | Q00839 | Heterogeneous nuclear ribonucleoprotein U |

| FUS | P35637 | RNA-binding protein FUS |

| DDX5 | P17844 | ATP-dependent RNA helicase A |

| ELAVL1 | Q15717 | ELAV-like protein 1 |

Computational Approaches and In Silico Studies

Computational methods provide a powerful complement to experimental studies by offering insights into the molecular-level interactions and dynamics of modified nucleic acids.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking can be used to predict how the triphosphate form of this compound interacts with the active site of RNA polymerases. These simulations can help to assess the likelihood of the modified nucleotide being accepted as a substrate and can provide a structural basis for its incorporation into RNA. By comparing the docking scores and binding poses of the modified nucleotide with those of the natural uridine triphosphate (UTP), researchers can gain a better understanding of the factors that govern substrate specificity.

Table 4: Illustrative Molecular Docking Results for Uridine Analogs with RNA Polymerase II

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Uridine Triphosphate (UTP) | -8.5 | Arg766, Asn479, Lys752 |

| This compound Triphosphate | -7.9 | Arg766, Asn479 |

Molecular Dynamics Simulations of Modified Nucleic Acids

Once incorporated into an RNA strand, this compound can potentially alter the structure and dynamics of the nucleic acid. Molecular dynamics (MD) simulations can be employed to study these effects at an atomic level. mdpi.com By simulating the behavior of an RNA duplex or a more complex RNA structure containing the modified base, researchers can investigate its impact on helical parameters, base pairing stability, and interactions with other molecules such as proteins or small ligands. mdpi.com These simulations can reveal subtle conformational changes that may have significant biological consequences.

Table 5: Summary of Potential Conformational Effects from a Hypothetical MD Simulation

| Parameter | Unmodified RNA | Modified RNA |

| Helical Rise (Å) | 2.8 | 2.9 |

| Helical Twist (°) | 34.3 | 33.8 |

| Major Groove Width (Å) | 11.6 | 12.1 |

| Sugar Pucker | C3'-endo | Predominantly C3'-endo |

Comparative Studies with Other Bioorthogonal Nucleoside Analogues

The utility of any bioorthogonal chemical reporter, such as this compound, is best understood through comparative analysis with existing analogues. These studies evaluate nucleosides based on several key parameters: efficiency of metabolic incorporation, kinetics of the subsequent bioorthogonal reaction, and the degree of perturbation to the biological system under study. The primary benchmark for alkyne-modified uridine analogues is 5-ethynyluridine (EU), a compound widely used for labeling nascent RNA. nih.govfishersci.com

A direct comparison between this compound and other analogues like EU reveals significant structural differences that influence their bioorthogonal performance. While EU features a small, terminal ethynyl (B1212043) group at the C5 position, this compound possesses a bulkier propargyl group further functionalized with a trifluoroacetamido moiety. This increased size and chemical complexity can have significant consequences.

Metabolic Incorporation and Biocompatibility: The metabolic labeling of RNA with uridine analogues relies on the cellular pyrimidine (B1678525) salvage pathway, where the nucleoside is sequentially phosphorylated to its triphosphate form before being incorporated by RNA polymerases. nih.gov The efficiency of the first phosphorylation step, often catalyzed by uridine-cytidine kinase 2 (UCK2), can be a limiting factor. nih.gov Studies have shown that bulky modifications at the C5 position can hinder recognition by salvage pathway enzymes. nih.gov Therefore, the larger 3-trifluoroacetamidopropyn-1-yl group may result in less efficient metabolic incorporation compared to the smaller ethynyl group of EU.

Bioorthogonal Reaction Efficiency: The subsequent detection of the incorporated nucleoside relies on a bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net The reaction kinetics are influenced by the accessibility and electronic properties of the alkyne group. While both analogues possess a terminal alkyne, the steric hindrance from the adjacent trifluoroacetamido group in this compound could potentially slow the reaction rate compared to the unhindered alkyne in EU. However, the electron-withdrawing nature of the trifluoroacetamido group might also modulate the reactivity of the alkyne. A comparative kinetic study of these reactions is essential for optimizing labeling protocols. nih.gov

Below is a comparative table summarizing the key characteristics of different bioorthogonal nucleoside analogues.

| Feature | 5-Ethynyluridine (EU) | This compound | 4-Thiouridine (4sU) | N⁶-propargyladenosine (N⁶pA) |

| Structure | Small terminal alkyne at C5 | Bulky functionalized alkyne at C5 | Thiol group at C4 | Propargyl group at N6 |

| Bioorthogonal Reaction | CuAAC, SPAAC | CuAAC, SPAAC | Thiol-specific alkylation | CuAAC, SPAAC |

| Metabolic Incorporation | Efficiently incorporated by RNA polymerases. nih.gov | Potentially less efficient due to steric bulk. | Efficiently incorporated. | Incorporated into nascent RNA. nih.gov |

| Potential Perturbation | Can be neurotoxic at high concentrations. nih.gov | Unknown, requires evaluation. | Can induce U-to-C mutations in sequencing. nih.gov | Minimal perturbation reported. |

| Key Advantage | Widely validated, simple structure. | Functional handle for potential further modifications. | Enables enrichment and chemical sequencing. nih.gov | Labels adenosine (B11128) sites specifically. |

| Key Disadvantage | CuAAC requires toxic copper catalyst for live-cell imaging. nih.gov | Steric hindrance may affect incorporation and reactivity. | Indirect detection, requires specific chemistry. | Less universally applicable than uridine analogues. |

This table presents a comparative overview based on known properties of similar compounds. Properties for this compound are inferred from its structure and require experimental validation.

Design of Next-Generation Modified Nucleosides for Enhanced Specificity and Efficiency

The development of advanced bioorthogonal tools requires the rational design of new nucleoside analogues with improved characteristics. The goal is to create probes that offer higher specificity for certain biological processes or cell types and greater efficiency in both metabolic labeling and subsequent detection reactions. nih.gov

Strategies for Enhanced Specificity: Specificity in metabolic labeling can be achieved at several levels. One approach is to design nucleosides that are selectively utilized by the enzymes of a target cell type or organism. For example, modifying the sugar moiety of the nucleoside can influence its recognition by nucleoside kinases and polymerases, potentially restricting its incorporation to specific cellular contexts.

Another strategy involves leveraging specific enzymatic activities. For instance, analogues can be designed to be substrates for a particular RNA methyltransferase, allowing for the targeted labeling of its RNA substrates. nih.gov This approach moves beyond global RNA labeling to probing specific epitranscriptomic events. Furthermore, improving the bioorthogonal reaction itself is crucial. While CuAAC is highly efficient, the toxicity of copper limits its application in living organisms. nih.gov Designing nucleosides compatible with copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), or other reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction, enhances biocompatibility and thus specificity for in vivo studies. researchgate.net

Strategies for Enhanced Efficiency: Improving efficiency involves optimizing the entire workflow, from cellular uptake and metabolic activation to the final bioorthogonal ligation.

Improved Cellular Uptake and Retention: The cell permeability of nucleosides can be enhanced by masking polar groups, for instance, by using acetoxymethyl (AM) esters to create cell-permeable pronucleotides. The trifluoroacetamido group on this compound might enhance its lipophilicity, potentially improving its passive diffusion across cell membranes.

Optimized Metabolic Incorporation: The rate-limiting step for many nucleoside analogues is their phosphorylation by cellular kinases. nih.gov Next-generation designs could involve creating analogues that are superior substrates for these enzymes or that bypass this pathway altogether by being delivered as triphosphate analogues, although this often suffers from poor cell permeability.

Accelerated Bioorthogonal Reactions: The efficiency of detection is directly related to the kinetics of the bioorthogonal reaction. nih.gov For alkyne-modified nucleosides, this can be enhanced by using more reactive dienophiles in SPAAC reactions or by developing more efficient catalysts for CuAAC that are less toxic. The design of the linker arm connecting the nucleobase to the reactive alkyne is also critical; a longer, more flexible linker can reduce steric hindrance and increase reaction rates.

The table below outlines key strategies for designing next-generation modified nucleosides.

| Design Goal | Strategy | Example/Rationale |

| Enhanced Specificity | Enzyme-Targeted Design | Create analogues that are substrates only for specific viral polymerases or cellular kinases, enabling cell-type or pathway-specific labeling. |

| Bioorthogonal Reaction Choice | Utilize reactions with faster kinetics and higher orthogonality, like IEDDA, to reduce background signal and reaction times. researchgate.net | |

| Conditional Activation | Incorporate photocleavable or enzyme-labile protecting groups on the reactive handle, allowing for spatiotemporal control over the labeling reaction. nih.gov | |

| Enhanced Efficiency | Improved Permeability | Modify the nucleoside to be more lipophilic (e.g., via acylation) to increase passive diffusion into cells. |

| Optimized Kinase Recognition | Fine-tune the structure of the nucleoside to be a better substrate for key salvage pathway enzymes like UCK2. nih.gov | |

| Linker Optimization | Modify the length and chemical nature of the linker connecting the nucleobase to the bioorthogonal handle to improve accessibility and reaction kinetics. | |

| Multifunctional Probes | Design nucleosides with dual functionality, such as an alkyne for click chemistry and a Raman-active group for imaging, allowing for multiple downstream applications from a single probe. nih.gov |

Future research will likely focus on combining these strategies to create highly sophisticated nucleoside probes that can be used to investigate RNA biology with unprecedented precision and minimal perturbation to the native cellular environment.

Q & A

Q. What are the established synthetic routes for 5-(3-Trifluoroacetamidopropyn-1-yl)-uridine, and how is its purity validated?

The synthesis typically involves modifying uridine at the 5-position via Sonogashira coupling or similar alkyne-addition reactions. A trifluoroacetamidopropynyl group is introduced using reagents like trifluoroacetic anhydride. Purity is confirmed via HPLC (high-performance liquid chromatography) and LC-MS (liquid chromatography-mass spectrometry), with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) verifying structural integrity. For example, analogs like 5-[3-(Trifluoroacetylamino)-1-propenyl]-2'-deoxyuridine use similar trifluoroacetyl modifications .

Q. How does the trifluoroacetamidopropynyl modification impact uridine’s physicochemical properties?

The trifluoroacetamido group enhances lipophilicity, potentially improving membrane permeability, while the propargyl (propynyl) group introduces steric bulk and reactivity for further functionalization. Comparative studies with uridine analogs (e.g., pseudouridine derivatives) show that such modifications alter solubility, stability, and base-pairing behavior, as seen in crystallographic analyses of uridine phosphorylase interactions .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- ¹⁹F NMR : To confirm trifluoroacetamido group presence and assess chemical environment.

- IR Spectroscopy : Detects carbonyl (C=O) and amide (N-H) stretches.

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in atomic-resolution structures of uridine phosphorylase complexes .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential role in mRNA therapeutics?

The trifluoroacetamidopropynyl group may mimic natural nucleoside modifications (e.g., pseudouridine or 5-methyluridine) to enhance mRNA stability and reduce immunogenicity. Structural analogs like 5-propynyl-uridine are used in mRNA vaccines to improve translation efficiency, as seen in studies on modified nucleosides in RNA therapeutics .

Q. How do researchers address contradictions in data on metabolic stability and toxicity?

Conflicting results (e.g., uridine derivatives showing both therapeutic and toxic effects) require rigorous pharmacokinetic studies. For example, uridine triacetate, a prodrug, is rapidly deacetylated in vivo but may induce cardiac scarring via P2Y2 receptor activation. Methodologies include:

Q. What experimental strategies optimize the compound’s bioavailability for neurological applications?

Strategies include:

- Prodrug design : Masking polar groups (e.g., 5'-DMT protection) to enhance blood-brain barrier penetration, as seen in analogs like 5'-O-DMT-5-TFA-aha-dU .

- Co-administration with adjuvants : Combining with choline or omega-3 fatty acids to potentiate neuroprotective effects, a method validated in uridine monophosphate studies .

Q. How can computational modeling predict interactions between this compound and target enzymes?

Molecular docking and molecular dynamics simulations model binding to enzymes like uridine phosphorylase. For example, Markov state models analyze conformational changes in enzyme active sites, revealing how trifluoroacetamido modifications stabilize ligand-enzyme interactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.